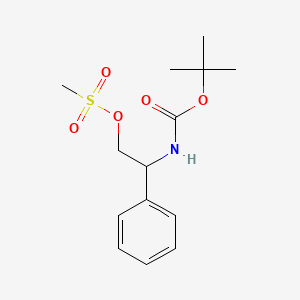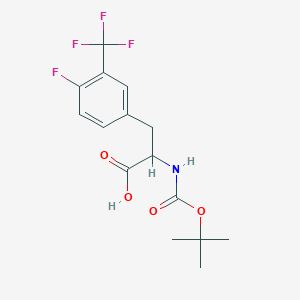![molecular formula C9H12N3Na3O11P2 B15285390 Trisodium [[5-(4-amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B15285390.png)
Trisodium [[5-(4-amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methoxy-oxidophosphoryl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium cytidine 5’-diphosphate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a cytosine nucleotide containing two phosphate groups esterified to the sugar moiety. This compound is involved in the synthesis of RNA and DNA, making it essential for cellular functions and genetic information transfer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trisodium cytidine 5’-diphosphate can be synthesized through the phosphorylation of cytidine monophosphate (CMP) using adenosine triphosphate (ATP) as a phosphoryl donor. The reaction is catalyzed by uridine monophosphate kinase (UMPK) . The reaction conditions typically involve an aqueous medium at a controlled pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of trisodium cytidine 5’-diphosphate involves large-scale enzymatic synthesis using recombinant UMPK. The process is optimized for high yield and purity, with subsequent purification steps including ion-exchange chromatography and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Trisodium cytidine 5’-diphosphate undergoes various chemical reactions, including:
Phosphorylation: Conversion to cytidine triphosphate (CTP) using ATP and UMPK.
Hydrolysis: Breakdown into cytidine monophosphate and inorganic phosphate under acidic or enzymatic conditions.
Common Reagents and Conditions:
Phosphorylation: ATP, UMPK, aqueous medium, controlled pH and temperature.
Hydrolysis: Acidic conditions or specific nucleotidases.
Major Products:
Phosphorylation: Cytidine triphosphate (CTP).
Hydrolysis: Cytidine monophosphate and inorganic phosphate.
Applications De Recherche Scientifique
Trisodium cytidine 5’-diphosphate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of RNA and DNA.
Biology: Involved in the study of nucleotide metabolism and enzyme kinetics.
Medicine: Investigated for its role in neurological disorders and as a potential therapeutic agent.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and biochemical reagents.
Mécanisme D'action
Trisodium cytidine 5’-diphosphate exerts its effects by participating in nucleotide metabolism. It acts as a substrate for various enzymes, including UMPK and cytidylyltransferases, which are involved in the synthesis of RNA and DNA . The compound also plays a role in the regulation of cellular energy balance and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Cytidine triphosphate (CTP): A nucleotide with three phosphate groups, involved in RNA synthesis.
Cytidine monophosphate (CMP): A nucleotide with one phosphate group, a precursor in the synthesis of trisodium cytidine 5’-diphosphate.
Uniqueness: Trisodium cytidine 5’-diphosphate is unique due to its specific role in the phosphorylation pathway, acting as an intermediate between CMP and CTP. Its trisodium form enhances its solubility and stability, making it suitable for various biochemical applications .
Propriétés
IUPAC Name |
trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O11P2.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENUKVZGXGULDX-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3Na3O11P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
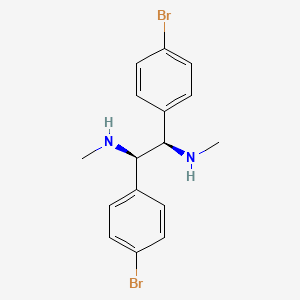

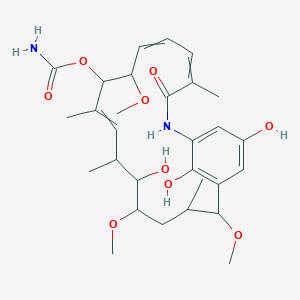
![tetrabenzyl 14-[(5,6-difluoro-1,3-dioxoinden-2-ylidene)methyl]-6-[(Z)-(5,6-difluoro-1-hydroxy-3-oxo-1H-inden-2-ylidene)methyl]-3,7,13-trithiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene-10,10,17,17-tetracarboxylate](/img/structure/B15285323.png)
![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl octanoate](/img/structure/B15285332.png)
![6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B15285343.png)
![spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine;dihydrochloride](/img/structure/B15285350.png)
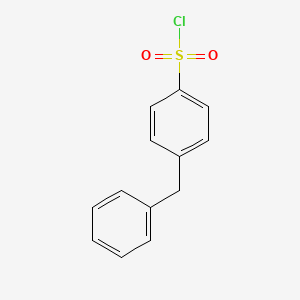
![6-(15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B15285358.png)
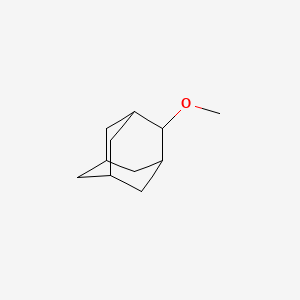

![N-[(1R)-2-[[(1S,2R,3S)-1-(Cyclohexylmethyl)-3-cyclopropyl-2,3-dihydroxypropyl]amino]-2-oxo-1-(4-thiazolylmethyl)ethyl]-1H-benzimidazole-2-carboxamide; Ro 116-6446/008](/img/structure/B15285372.png)
